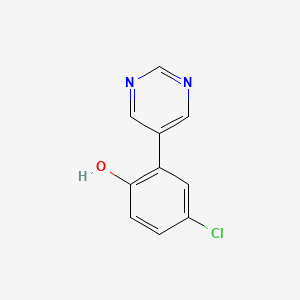

4-Chloro-2-pyrimidin-5-ylphenol

Description

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

4-chloro-2-pyrimidin-5-ylphenol |

InChI |

InChI=1S/C10H7ClN2O/c11-8-1-2-10(14)9(3-8)7-4-12-6-13-5-7/h1-6,14H |

InChI Key |

GVWIMZPTBOGKCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CN=CN=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine

- Structure : Chlorine at position 4, fluorine at position 5, and a methoxymethyl group at position 2.

- The methoxymethyl group increases steric bulk, which may reduce solubility in polar solvents .

- Applications : Likely used in pharmaceuticals for targeted enzyme inhibition due to halogen interactions.

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

- Structure : Chlorine (position 4), iodine (position 5), methyl (position 6), and amine (position 2).

- The amine group enables hydrogen bonding, improving aqueous solubility .

- Applications: Potential precursor for radiolabeled probes or anticancer agents.

Phenol and Pyrimidine Hybrid Structures

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol

- Structure: Combines a phenol ring with a pyrimidine ring bearing amino and methoxyphenoxy groups.

- Properties: The methoxy and chlorobenzyl groups enhance lipophilicity, favoring blood-brain barrier penetration. The amino group facilitates interactions with biological targets like kinases .

- Applications : Candidate for CNS-targeted drugs or kinase inhibitors.

5-(4-Ethylphenyl)pyrimidin-2-ol

- Structure : Ethylphenyl substituent at position 5 and hydroxyl at position 2.

- Properties : The ethyl group increases hydrophobicity, while the hydroxyl group allows for pH-dependent solubility. This balance makes it suitable for oral drug formulations .

- Applications: Potential use in anti-inflammatory or antiviral therapies.

Halogen-Substituted Pyrimidine Derivatives

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine

- Structure: Chlorophenyl at position 5 and trifluoromethylphenoxy at position 2.

- Properties : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the molecule against oxidative degradation. Chlorine contributes to halogen bonding in receptor interactions .

- Applications : Likely used in agrochemicals (e.g., herbicides) due to stability under environmental stress.

4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde

- Structure : Chlorine at position 4, methylthio at position 2, and aldehyde at position 4.

- Properties : The aldehyde group enables covalent bonding with nucleophiles (e.g., thiols in enzymes), while methylthio enhances lipophilicity .

- Applications : Intermediate in synthesizing antimetabolites or protease inhibitors.

Structural and Functional Comparison Table

Key Findings and Implications

- Halogen Effects : Chlorine and fluorine improve metabolic stability and target binding, while iodine expands applications in imaging .

- Solubility Trade-offs : Hydrophilic groups (e.g., -NH₂, -OH) enhance solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., -CF₃, -SCH₃) favor bioavailability .

- Structural Flexibility: Hybrid structures (e.g., phenol-pyrimidine) enable multitarget engagement, critical for complex diseases like cancer .

Preparation Methods

Key Reaction Pathway

A common strategy involves coupling a pyrimidin-5-yl boronic acid with a chlorophenol derivative using palladium catalysts. For example:

-

Boronic Acid Preparation : Pyrimidin-5-yl boronic acid is synthesized via lithiation of 5-bromopyrimidine followed by quenching with triisopropyl borate.

-

Cross-Coupling : The boronic acid reacts with 4-chloro-2-iodophenol in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos) under basic conditions (e.g., Na₂CO₃).

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂ (2–4 mol%) | 85°C, isopropanol, CsF, 12–24 h | 68–85% | |

| SPhos (4–8 mol%) | Suzuki coupling with vinyl chlorides | 60–75% |

Advantages : High functional group tolerance and scalability.

Limitations : Requires expensive catalysts and inert atmospheres.

Chlorination of Hydroxypyrimidines

Direct chlorination of hydroxypyrimidine derivatives is a cost-effective route to introduce chlorine atoms.

Reaction Mechanism

Hydroxypyrimidines undergo chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of bases (e.g., triethylamine).

Advantages : Simple, high-yielding, and scalable.

Limitations : Requires careful control of reaction temperature to avoid side reactions.

Substitution Reactions

Nucleophilic aromatic substitution (NAS) is employed to replace leaving groups (e.g., methylthio) on pyrimidines with hydroxyl or chloro groups.

Two-Step Process

-

Substitution : A 2-methylthio-4-chloropyrimidine reacts with an alkali (e.g., NaOH) to yield a 4-substituted intermediate.

-

Chlorination : The intermediate undergoes chlorination with SOCl₂ or POCl₃ to introduce the chlorine atom.

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | NaOH, methyl alcohol | 0°C → RT, 6 h | 85–90% | |

| 2 | SOCl₂, CH₂Cl₂ | 0°C → RT, 3 h | 90–95% |

Key Insight : The use of methyl alcohol as a solvent enhances reaction efficiency and reduces byproduct formation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling faster synthesis of pyrimidine derivatives.

Procedure

-

Amination : 2-Amino-4-chloropyrimidine reacts with substituted amines in propanol under microwave heating (120–140°C, 15–30 min).

-

Functionalization : The product is further modified via cross-coupling or substitution.

| Component | Conditions | Yield | Source |

|---|---|---|---|

| 2-Amino-4-chloropyrimidine | Propanol, TEA, 120–140°C | 70–85% | |

| Substituted amines | Microwave, 15–30 min | 75–90% |

Advantages : Reduced reaction time and energy efficiency.

Limitations : Limited scalability for industrial applications.

Industrial-Scale Production

Large-scale synthesis often prioritizes cost and environmental safety.

Triphosgene-Based Chlorination

Triphosgene (Bis(trichloromethyl) carbonate) replaces toxic reagents like POCl₃ in converting dihydroxypyrimidines to dichloro derivatives.

| Starting Material | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | Dichloroethane, reflux, 6–8 h | 90–92% |

Advantages : Safer handling and higher purity.

Limitations : Requires specialized equipment for triphosgene use.

Comparative Analysis of Methods

The choice of method depends on substrate availability, desired yield, and environmental considerations.

| Method | Yield Range | Scalability | Environmental Impact |

|---|---|---|---|

| Suzuki Coupling | 60–85% | Moderate | High (catalyst waste) |

| POCl₃ Chlorination | 67–95% | High | Moderate (toxic reagents) |

| Microwave Synthesis | 70–90% | Low | Low |

| Triphosgene Chlorination | 90–92% | High | Low |

Critical Challenges and Innovations

-

Site Selectivity : Achieving C4/C2 selectivity in pyrimidine chlorination remains challenging. Ligand-free Pd catalysis shows promise for C4-functionalization.

-

Green Chemistry : Replacing POCl₃ with triphosgene or using PEG-400 as a solvent reduces toxicity.

-

Byproduct Minimization : Optimized reaction conditions (e.g., NaOH/MeOH) reduce 4,6-disubstituted byproducts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-pyrimidin-5-ylphenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using pyrimidine precursors. For example, chlorination of hydroxyl groups using POCl₃ under reflux conditions (80–100°C) in anhydrous solvents (e.g., DMF or THF) is common. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction yield is sensitive to catalyst choice (e.g., AlCl₃ for Friedel-Crafts alkylation) and stoichiometric ratios of reagents. Lower temperatures (<60°C) may reduce byproduct formation but prolong reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons on the pyrimidine ring appear as doublets or triplets (δ 7.5–8.5 ppm), while phenolic -OH shows a broad peak (δ 9–10 ppm). Chlorine substituents induce deshielding in adjacent carbons (e.g., C-Cl at δ 125–135 ppm in ¹³C NMR).

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ or [M-Cl]⁺ ions. High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₇ClN₂O⁺).

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Cl-C bond length ~1.73 Å). Use single-crystal diffraction with Mo-Kα radiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:

- Standardize Assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) and consistent incubation times.

- Control for Impurities : Validate compound purity via HPLC (>95%) and test metabolites.

- Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to reconcile discrepancies in IC₅₀ values .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes, and how do these compare with experimental data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic contacts with the chloro-phenyl group.

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-enzyme complexes.

- Validation : Compare computational binding energies (ΔG) with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data. Discrepancies >1 kcal/mol warrant re-evaluation of force field parameters .

Q. In the context of structure-activity relationship (SAR) studies, how do substituent variations on the pyrimidine ring affect the compound's antimicrobial efficacy?

- Methodological Answer :

- Analog Synthesis : Replace chlorine with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) via Suzuki-Miyaura cross-coupling.

- Biological Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- SAR Modeling : Use QSAR tools (e.g., CODESSA) to correlate substituent Hammett constants (σ) with MIC values. Chlorine’s σ~0.23 enhances membrane penetration, while bulkier groups (e.g., -SO₂CH₃) may reduce diffusion .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s thermal stability during DSC (Differential Scanning Calorimetry) analysis?

- Methodological Answer : Discrepancies in melting points (Tm) may arise from polymorphic forms or hydration. Strategies include:

- Controlled Crystallization : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms.

- TGA-MS Coupling : Thermogravimetric analysis with mass spectrometry identifies decomposition products (e.g., HCl release at ~200°C).

- Dynamic vs. Static Methods : Compare heating rates (e.g., 10°C/min vs. isothermal holds) to detect kinetic vs. thermodynamic stability .

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating the compound’s anti-inflammatory potential, and how can researchers mitigate cytotoxicity interference?

- Methodological Answer :

- Cell Models : Use primary human neutrophils or PMA-differentiated THP-1 macrophages. Pre-treat with LPS/IFN-γ to induce inflammation.

- Cytotoxicity Controls : Measure LDH release alongside cytokine (e.g., TNF-α, IL-6) suppression. Normalize data to cell viability (MTT assay).

- Mechanistic Probes : Inhibit NF-κB (e.g., BAY 11-7082) or MAPK pathways to isolate target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.